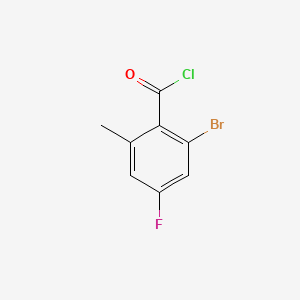
2-Bromo-4-fluoro-6-methylbenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-fluoro-6-methylbenzoyl chloride is an organic compound with the molecular formula C8H5BrClFO It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine, fluorine, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-6-methylbenzoyl chloride typically involves the following steps:
Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF).
Methylation: The methyl group can be added through Friedel-Crafts alkylation using methyl chloride (CH3Cl) and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Chlorination: Finally, the benzoyl chloride moiety is introduced by reacting the substituted benzene with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-fluoro-6-methylbenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The carbonyl group in the benzoyl chloride moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or primary amines (RNH2) under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, or chromium trioxide (CrO3) in acetic acid.
Major Products
Substitution: Formation of substituted benzamides, benzyl alcohols, or benzyl thiols.
Reduction: Formation of 2-Bromo-4-fluoro-6-methylbenzyl alcohol.
Oxidation: Formation of 2-Bromo-4-fluoro-6-methylbenzoic acid.
Applications De Recherche Scientifique
2-Bromo-4-fluoro-6-methylbenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their structure and function.
Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-fluoro-6-methylbenzoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing effects of the bromine and fluorine atoms increase the electrophilicity of the carbonyl carbon in the benzoyl chloride moiety, making it more susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-fluorobenzoyl chloride: Lacks the methyl group, resulting in different reactivity and applications.
4-Fluoro-6-methylbenzoyl chloride: Lacks the bromine atom, affecting its electrophilicity and reaction pathways.
2-Bromo-6-methylbenzoyl chloride:
Uniqueness
2-Bromo-4-fluoro-6-methylbenzoyl chloride is unique due to the combined presence of bromine, fluorine, and methyl groups on the benzene ring. This combination of substituents imparts distinct electronic and steric effects, influencing its reactivity and making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C8H5BrClFO |
|---|---|
Poids moléculaire |
251.48 g/mol |
Nom IUPAC |
2-bromo-4-fluoro-6-methylbenzoyl chloride |
InChI |
InChI=1S/C8H5BrClFO/c1-4-2-5(11)3-6(9)7(4)8(10)12/h2-3H,1H3 |
Clé InChI |
ZOBVZZVBHNBLDS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C(=O)Cl)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


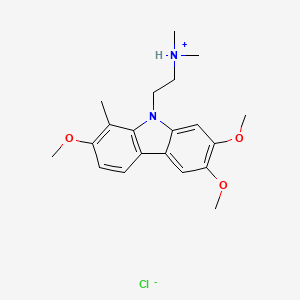
![Spiro[5.7]trideca-1,4-dien-3-one](/img/structure/B13730029.png)
![(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13730035.png)

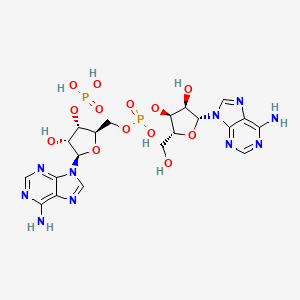

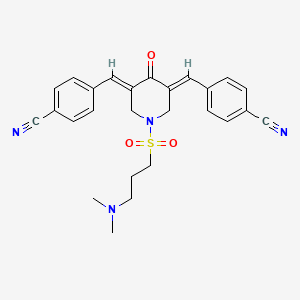
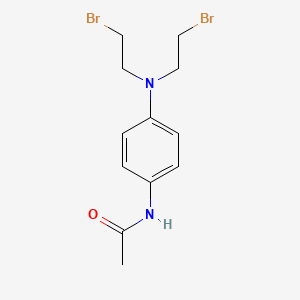
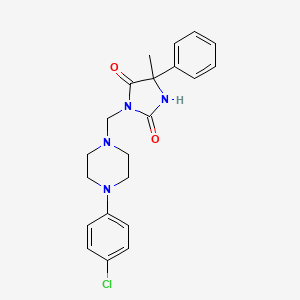
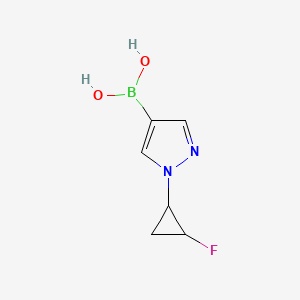
![diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium;chloride](/img/structure/B13730079.png)
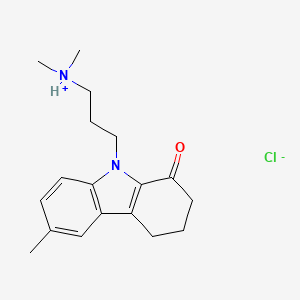
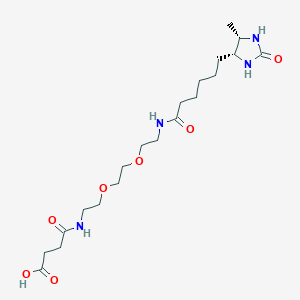
![N-Hydroxy-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B13730091.png)
